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Betamethasone-d3

Cat. No.: B1162701
M. Wt: 395.48
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuteration in Pharmaceutical and Biochemical Sciences

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), is a subtle yet impactful modification in medicinal chemistry. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.comnih.gov This increased bond strength can significantly alter the metabolic fate of a drug molecule. nih.gov

Key benefits of deuteration in drug discovery and development include:

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability, deuteration can slow down the breakdown of a drug by metabolic enzymes. unibestpharm.comnih.gov This can lead to a longer half-life and potentially less frequent dosing. nih.gov

Enhanced Safety Profile: Altering metabolic pathways can reduce the formation of toxic metabolites, thereby improving the drug's safety. nih.gov

Increased Bioavailability: Deuteration can decrease first-pass metabolism, allowing more of the active drug to reach systemic circulation. acs.org

Stabilization of Chiral Centers: Deuteration can help to stabilize stereoisomers that are prone to racemization, which can enhance efficacy and reduce side effects.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, demonstrating the therapeutic potential of this strategy. nih.gov

Overview of Betamethasone (B1666872) as a Glucocorticoid Research Target

Betamethasone is a potent synthetic glucocorticoid, a class of steroid hormones that bind to the glucocorticoid receptor (GR). patsnap.comdrugbank.com Its primary function is to modulate gene expression, leading to broad anti-inflammatory and immunosuppressive effects. patsnap.comapexbt.com This makes it a valuable tool in treating a wide range of inflammatory conditions, including dermatological disorders, autoimmune diseases, and respiratory conditions like asthma. patsnap.comdrugbank.comdovepress.com

As a research target, betamethasone is of significant interest for several reasons:

Mechanism of Action: Studying how betamethasone interacts with the glucocorticoid receptor at a molecular level helps to elucidate the complex signaling pathways involved in inflammation and immune response. patsnap.comresearchgate.net

Therapeutic Applications: Research continues to explore the full therapeutic potential of betamethasone and its derivatives in various diseases. patsnap.comnih.gov

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of betamethasone is crucial for optimizing its therapeutic use. scielo.brscielo.br

Rationale for Deuterium Labeling of Betamethasone (Betamethasone-d3) in Research Contexts

This compound is a deuterated form of betamethasone. The primary and most critical application of this compound is its use as an internal standard in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS). scielo.brclearsynth.comhexonsynth.com

Internal standards are essential for accurate and precise quantification of analytes in complex biological matrices like plasma or urine. tocris.comnih.gov An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the analytical instrument. tocris.com

This compound fulfills these criteria perfectly for the quantification of betamethasone:

Similar Physicochemical Properties: Since deuterium is chemically very similar to hydrogen, this compound has nearly identical chromatographic retention times, extraction recovery, and ionization responses to unlabeled betamethasone. tocris.comunibestpharm.com

Mass-Based Distinction: The key difference is its molecular weight. The three deuterium atoms increase the mass of the molecule by three daltons. This mass difference is easily detected by a mass spectrometer, allowing for the clear differentiation and independent quantification of the analyte (betamethasone) and the internal standard (this compound). scielo.brscielo.br

In a typical bioanalytical method, a known amount of this compound is added to a biological sample before processing. scielo.brnih.gov Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately determine the concentration of betamethasone in the original sample. nih.gov This approach corrects for potential errors and ensures the reliability of pharmacokinetic and other quantitative studies. scielo.brscielo.br

Properties

Molecular Formula

C₂₂H₂₆D₃FO₅

Molecular Weight

395.48

Synonyms

(11β,16β)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione-d3;  9α-Fluoro-16β-methylprednisolone-d5;  Betadexamethasone-d5;  Flubenisolone-d3;  Sch-4831-d3;  NCS-39470-d3; 

Origin of Product

United States

Synthetic Methodologies for Betamethasone D3

The synthesis of Betamethasone-d3 involves the specific incorporation of three deuterium (B1214612) atoms into the betamethasone (B1666872) molecular structure. While detailed, publicly available synthetic protocols specifically for this compound are scarce, the methodologies can be inferred from established techniques for deuterating steroids. These strategies primarily revolve around achieving high levels of deuterium incorporation in a stereoselective and regioselective manner.

Deuterium Incorporation Strategies

The introduction of deuterium into the betamethasone framework can be accomplished through various chemical reactions. General strategies for the deuteration of steroids often involve hydrogen-deuterium exchange reactions or the use of deuterated reagents in reductive processes.

Stereoselective and Regioselective Deuteration Techniques

Achieving the desired stereochemistry and specific placement of deuterium atoms is critical. For corticosteroids like betamethasone, several approaches can be considered:

Catalytic Deuterium Exchange: This method involves the use of a catalyst, often a transition metal such as palladium or rhodium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, like deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CH₃OD). nih.govnih.gov The regioselectivity of this exchange can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, base-catalyzed exchange reactions can be used to replace acidic protons, such as those alpha to a carbonyl group, with deuterium. nih.govnih.gov

Reductive Deuteration: This technique employs deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms during the reduction of a suitable functional group, typically a ketone or an alkene. The stereoselectivity of the reduction is a key consideration and can often be controlled by the choice of reagent and the steric environment of the reaction site. For example, the reduction of a ketone can lead to the stereospecific formation of a deuterated alcohol. nih.gov

Enzymatic Reactions: Biocatalytic methods can offer high regio- and stereoselectivity. Enzymes such as 3-ketosteroid-Δ¹-dehydrogenases can be used in the presence of a deuterium source to introduce deuterium at specific positions in the steroid A-ring. acs.orgmdpi.com

For this compound, a plausible synthetic route could involve the selective deuteration of a suitable precursor. Given the structure of betamethasone, potential sites for deuteration include the enolizable positions in the A-ring or the side chain, depending on the desired labeling pattern.

Optimization of Synthetic Pathways for Deuterated Analogs

The optimization of synthetic pathways for deuterated analogs like this compound is crucial to maximize the yield, isotopic purity, and cost-effectiveness of the process. Key areas of optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading can significantly impact the efficiency and selectivity of the deuteration reaction.

Choice of Deuterium Source: The selection of an appropriate and cost-effective deuterium source is important. Deuterium gas, heavy water (D₂O), and deuterated solvents are common choices, each with its own advantages and disadvantages in terms of reactivity and handling.

Protection Group Strategies: In complex molecules like betamethasone, it may be necessary to protect certain functional groups to prevent unwanted side reactions during the deuteration step. The subsequent deprotection must be efficient and not compromise the integrity of the deuterated product.

Minimizing Isotopic Scrambling: Preventing the loss or migration of deuterium atoms during the synthesis and work-up is essential to maintain high isotopic enrichment at the desired positions.

Advanced Purification and Isolation Techniques for Labeled Compounds

The purification of isotopically labeled compounds such as this compound is a critical step to ensure the final product is free from unlabeled starting material, partially labeled intermediates, and other reaction byproducts. High purity is especially important when the compound is intended for use as an internal standard in quantitative analysis.

Commonly employed techniques for the purification of steroids include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation and purification of steroids. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating corticosteroids based on their polarity. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of complex mixtures. researchgate.net

Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification step to remove major impurities and concentrate the sample before final purification by HPLC. nih.gov Different sorbents can be used to selectively retain the target compound while allowing impurities to pass through.

Crystallization: Recrystallization can be an effective method for purifying solid compounds, provided a suitable solvent system can be found that allows for the selective crystallization of the desired deuterated product.

The following table summarizes the key purification techniques applicable to this compound:

Purification TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High-resolution separation from unlabeled betamethasone and other impurities.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by elution.Sample pre-concentration and removal of bulk impurities prior to HPLC.
Crystallization Separation of a pure solid from a solution based on differences in solubility.Final purification step to obtain a highly pure crystalline product.

Spectroscopic and Chromatographic Characterization of Synthetic Products

The comprehensive characterization of synthetic this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is typically employed.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted by three mass units compared to unlabeled betamethasone. lumiprobe.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can help to locate the position of the deuterium atoms. scielo.brdshs-koeln.deacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the precise location of the deuterium atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic multiplet signal (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding carbon in the unlabeled compound. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized this compound. By comparing the retention time of the product with that of an authentic standard of unlabeled betamethasone, the identity can be supported. The peak area in the chromatogram can be used to quantify the purity of the sample. nih.gov

The following table outlines the expected characterization data for this compound:

Analytical TechniqueExpected Observations for this compound
Mass Spectrometry (MS) Molecular ion peak at m/z corresponding to C₂₂H₂₆D₃FO₅.
¹H NMR Spectroscopy Disappearance or significant reduction of signals for the three protons replaced by deuterium.
¹³C NMR Spectroscopy Upfield shift and multiplet splitting for the carbon atoms attached to deuterium.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a retention time very similar to that of unlabeled betamethasone, indicating high purity.

Advanced Analytical Research of Betamethasone D3

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) has become an indispensable tool for the analysis of corticosteroids, offering high sensitivity and selectivity. When coupled with chromatographic separation techniques, it provides a powerful platform for the detailed study of compounds like Betamethasone-d3.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in biological fluids and pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and precision of these methods.

The development of robust quantitative LC-MS/MS methods is crucial for pharmacokinetic studies and quality control. This compound is frequently employed as an internal standard (IS) in methods developed for the quantification of betamethasone (B1666872) in various biological matrices like human plasma. scielo.brnih.govscielo.br These methods typically involve protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection. nih.gov

A common approach involves using a reversed-phase C18 column for chromatographic separation with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often containing a modifier like formic acid to enhance ionization. nih.gov The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for both the analyte (betamethasone) and the internal standard (this compound). scielo.brscielo.br For instance, a study quantifying betamethasone in human plasma utilized the transition m/z 393 > 373 for betamethasone and m/z 438 > 400 for betamethasone acetate-d3, which served as the internal standard. scielo.br Another method used testosterone (B1683101) as an internal standard for the simultaneous determination of six glucocorticoids, including betamethasone, with quantitation performed on a triple quadrupole tandem mass spectrometer. nih.gov

The validation of these methods according to regulatory guidelines ensures their reliability, with parameters such as linearity, accuracy, precision, matrix effect, recovery, and stability being thoroughly assessed. scielo.brnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Corticosteroid Analysis

ParameterConditionReference
Chromatography
ColumnACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) nih.gov
Mobile PhaseAcetonitrile and 0.1% (v/v) formic acid in water (gradient elution) nih.gov
Flow Rate0.3 mL/min nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Monitored Transition (Betamethasone)m/z 393 > 373 scielo.br
Monitored Transition (Betamethasone acetate-d3 IS)m/z 438 > 400 scielo.br

Understanding the fragmentation pathways of this compound and its non-deuterated counterpart is essential for developing selective MS methods and for structural elucidation. The mass spectra of betamethasone and its isomers, such as dexamethasone (B1670325), have been studied to identify characteristic fragment ions. nih.gov In negative ion mode, the fragmentation of betamethasone can involve the loss of formaldehyde (B43269) (CH2O) from the precursor ion. gilbertodenucci.com

The structural similarity between epimers like betamethasone and dexamethasone, which differ only in the stereochemistry at the C-16 position, presents a significant analytical challenge as they produce nearly identical mass spectra. nih.gov While mass spectrometry alone cannot typically differentiate these isomers, the combination with chromatography or ion mobility is necessary for their separation and individual quantification.

Ion Mobility-Mass Spectrometry (IM-MS) for Enhanced Isomer Separation

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org This technique offers an additional dimension of separation to LC-MS, proving particularly valuable for resolving isomeric compounds that are difficult to separate by chromatography alone. nih.govresearchgate.net

Research has demonstrated the potential of IM-MS for the separation of steroid isomers, including betamethasone and dexamethasone. nih.govresearchgate.netchromatographyonline.com The separation can be influenced by the formation of different cation adducts (e.g., [M+Li]+, [M+K]+) and the composition of the drift gas. nih.govresearchgate.net For instance, improved separation between betamethasone and dexamethasone has been observed with certain alkali metal adducts. researchgate.net One study showed that while baseline resolution was not fully achieved for all adducts, the separation was enhanced compared to sodiated adducts. researchgate.net Another study reported a 15% separation for the dimeric form of betamethasone and dexamethasone ([2M+Na]+) using a CO2-rich drift gas. chromatographyonline.com

More recently, cyclic ion mobility-mass spectrometry has been successfully applied to separate, identify, and quantify dexamethasone and betamethasone in mixtures by analyzing their protonated dimers. nih.gov This approach not only improved separation but also allowed for accurate relative quantification of the epimers. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a fundamental separation technique widely used in the pharmaceutical industry for the analysis of drugs and related substances. Both reversed-phase and normal-phase chromatography have been applied to the analysis of betamethasone and its derivatives.

Reversed-Phase and Normal-Phase Chromatographic Separations

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of corticosteroids. It utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. Numerous RP-HPLC methods have been developed for the analysis of betamethasone, often in combination with other active ingredients in pharmaceutical preparations. nih.govscirp.orgoup.comresearchgate.net

These methods often employ a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol. nih.govoup.com For example, a fast RP-HPLC method for the simultaneous determination of betamethasone esters used a Discovery® C18 column with a mobile phase of water and acetonitrile (35:65, v/v). nih.govoup.com Another study for the simultaneous analysis of betamethasone dipropionate and calcipotriol (B1668217) in ointments used a C18 column with a mobile phase of water and methanol (200:800 v/v). researchgate.net

Table 2: Example of a Reversed-Phase HPLC Method for Betamethasone Analysis

ParameterConditionReference
ColumnDiscovery® C18 (4.6 × 250 mm, 5 μm) nih.govoup.com
Mobile PhaseWater: Acetonitrile (35:65, v/v) nih.govoup.com
Flow Rate1 mL/min nih.govoup.com
DetectionUV at 230 nm nih.gov

Normal-Phase HPLC (NP-HPLC) , which uses a polar stationary phase and a nonpolar mobile phase, has also been employed for the separation of betamethasone and related compounds. A stability-indicating NP-HPLC method was developed for the simultaneous determination of betamethasone dipropionate and calcipotriene in a topical formulation. scholarsresearchlibrary.com This method utilized a silica (B1680970) column with a gradient mobile phase composed of n-Hexane, tetrahydrofuran, and ethanol (B145695). scholarsresearchlibrary.com NP-HPLC can offer different selectivity compared to RP-HPLC and can be advantageous for separating certain isomers or highly polar or nonpolar compounds.

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the analytical separation of corticosteroids, including Betamethasone and its deuterated analogue, this compound. This technology utilizes columns with sub-2-micron particles, which operate at higher pressures than traditional High-Performance Liquid Chromatography (HPLC). The primary advantage of UPLC is a substantial reduction in analysis time while simultaneously improving resolution, sensitivity, and peak sharpness. ijpsjournal.comdshs-koeln.de

In the context of corticosteroid analysis, UPLC has been shown to decrease analytical run times by a factor of five or more compared to conventional HPLC methods. For instance, a screening method for 23 corticosteroids saw analysis time reduced from 26 minutes with HPLC to just 5 minutes using UPLC, which also successfully separated the isomers Betamethasone and Dexamethasone. dshs-koeln.de This high-throughput capability is crucial in research settings that handle large volumes of samples. ijpsjournal.com

Modern UPLC methods for corticosteroids often employ reversed-phase columns, such as the ACQUITY UPLC BEH C18, and are frequently coupled with tandem mass spectrometry (UPLC-MS/MS). rsc.orglcms.cz This combination provides the high selectivity and sensitivity needed for quantifying trace amounts of compounds like this compound, which is often used as an internal standard in complex biological matrices. lcms.czscielo.br The optimization of UPLC methods, sometimes guided by statistical tools like Quality by Design (QbD), involves fine-tuning parameters such as mobile phase composition (e.g., acetonitrile and phosphate (B84403) buffers), flow rate, and column temperature to achieve optimal separation. rsc.orgresearchgate.netresearchgate.net For example, a rapid UPLC method for Betamethasone dipropionate impurities was developed with a runtime of only 8 minutes using a gradient elution on an Acquity UPLC BEH C18 column. researchgate.net

Analytical Method Validation and Qualification in Research Settings

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For this compound, which primarily serves as an internal standard in quantitative bioanalysis, the validation of the method used for its detection alongside the target analyte (Betamethasone) is governed by stringent guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govscholarsresearchlibrary.com

Method validation encompasses the evaluation of several key parameters to demonstrate its suitability for the intended purpose.

Linearity : This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For Betamethasone analysis, methods typically demonstrate linearity over a specified concentration range with a high correlation coefficient (r²), often greater than 0.999. scholarsresearchlibrary.comscielo.brresearchgate.net For instance, a validated HPLC-MS/MS method for Betamethasone in human plasma showed linearity in the range of 2-250 ng/mL. scielo.brscielo.br Another study on Betamethasone Dipropionate reported a linear response from 1.171 µg/mL to 32.9 µg/mL. scholarsresearchlibrary.comresearchgate.net

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For Betamethasone, accuracy is typically reported as percent recovery, with values generally falling within 98% to 102%. nih.govscielo.brresearchgate.net

Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). For validated Betamethasone methods, the %RSD is consistently required to be less than 2%, indicating high precision. nih.govscielo.brresearchgate.net An LC-MS method for Betamethasone in plasma demonstrated precision with a coefficient of variation under 15%. scielo.brscielo.br

Robustness : Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This ensures the method's reliability during routine use. researchgate.net

Specificity : Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.br Forced degradation studies are often used to prove the specificity of stability-indicating methods. scholarsresearchlibrary.comresearchgate.net

Table 1: Typical Validation Parameters for Betamethasone Analytical Methods

Parameter Typical Range/Value Reference
Linearity Range 2-250 ng/mL scielo.brscielo.br
Correlation Coefficient (r²) > 0.999 scholarsresearchlibrary.comscielo.brresearchgate.net
Accuracy (% Recovery) 98.0% - 102.6% nih.govscielo.brresearchgate.net
Precision (%RSD) < 2.0% nih.govscielo.brresearchgate.net
Limit of Detection (LOD) 0.02 µg/mL nih.gov

| Limit of Quantitation (LOQ) | 0.05 µg/mL | nih.gov |

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the concentration of the active pharmaceutical ingredient due to degradation. The development of a SIAM is crucial for assessing the stability of a drug substance. nih.gov For corticosteroids like Betamethasone, this involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines. scholarsresearchlibrary.com

These conditions typically include exposure to acid, base, oxidation, heat, and light. scielo.brtandfonline.com For example, a stability study might involve treating a Betamethasone solution with 0.1 N HCl (acid hydrolysis), 0.01 N NaOH (base hydrolysis), and 3% H₂O₂ (oxidation). tandfonline.comtandfonline.com The analytical method, usually HPLC or UPLC, must then be able to separate the intact drug from any degradation products that are formed. scholarsresearchlibrary.comresearchgate.net The method's ability to resolve these peaks demonstrates its specificity and stability-indicating nature, making it suitable for quality control and stability studies of pharmaceutical formulations. nih.govscirp.org

Application in Complex Biological Matrices for Research

The quantification of this compound, primarily as an internal standard for Betamethasone, in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and other research studies. dshs-koeln.descielo.brscielo.br The complexity of these matrices necessitates robust sample preparation techniques and careful evaluation of matrix effects to ensure accurate and reliable results. eijppr.comnih.gov

The primary goal of sample preparation is to extract the analyte and its internal standard from the biological matrix while removing interfering substances like proteins and phospholipids. nih.gov Common techniques employed for corticosteroids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govplos.orgnih.gov

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For steroid analysis, LLE with solvents like ethyl acetate, hexane, or dichloromethane (B109758) is frequently used. lcms.czscielo.brresearchgate.net One validated method for Betamethasone in human plasma used LLE for sample cleanup before LC-MS/MS analysis. scielo.br

Solid-Phase Extraction (SPE) : SPE is a highly effective and often automated technique for sample cleanup. nih.govplos.org It involves passing the sample through a cartridge containing a solid adsorbent (e.g., C18). Interfering compounds are washed away, and the analyte of interest is then eluted with an appropriate solvent. nih.govplos.org This method provides cleaner extracts compared to LLE, which is particularly important for minimizing matrix effects in LC-MS/MS analysis. plos.org Automated SPE systems using 96-well plates allow for high-throughput sample processing. nih.gov

The choice of extraction technique depends on the analyte's properties, the nature of the biological matrix, and the sensitivity required for the analysis. nih.gov Often, a combination of methods, such as protein precipitation followed by LLE or SPE, is employed to achieve the desired level of cleanliness. synnovis.co.uk

Table 2: Sample Preparation Techniques for Steroids in Biological Matrices

Technique Description Application Example Reference
Liquid-Liquid Extraction (LLE) Partitioning of analyte between the aqueous sample and an immiscible organic solvent. Extraction of Betamethasone from human plasma using an ethyl acetate/hexane solution. lcms.czscielo.br
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted. Automated extraction of multiple steroids from serum using C18 cartridges. nih.govplos.org

| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., with acetonitrile or methanol) and removed by centrifugation. | Often used as an initial cleanup step before LLE or SPE. | synnovis.co.uk |

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS/MS. They are caused by co-eluting endogenous components from the matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. eijppr.comnih.gov The evaluation of matrix effects is a required component of method validation. eijppr.com

A standard method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the MS response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor (MF). nih.gov An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. nih.gov

The most effective strategy to mitigate and compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Betamethasone. scielo.brnih.govnih.gov A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same degree of matrix effect (ion suppression or enhancement). By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification. nih.govsynnovis.co.uk

Implementation of Green Analytical Chemistry Principles

The growing emphasis on sustainable practices within scientific research has propelled the adoption of Green Analytical Chemistry (GAC) principles in the analysis of pharmaceutical compounds, including the isotopically labeled steroid, this compound. The core objective of GAC is to design and utilize analytical procedures that minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and ensure the safety of analysts and the environment. bioline.org.br The application of these principles to the analytical workflow of this compound addresses the environmental and safety concerns associated with traditional analytical methods, which often rely on large volumes of toxic organic solvents. tandfonline.comtandfonline.com

Research into greener analytical methods for corticosteroids like betamethasone provides a strong foundation for the analysis of its deuterated analogue, this compound. These advancements focus on several key areas: the use of environmentally benign solvents, the miniaturization of sample preparation techniques, and the development of more efficient chromatographic methods.

One of the primary strategies in greening the analysis of corticosteroids is the replacement of hazardous organic solvents, such as acetonitrile and methanol, with more sustainable alternatives. nih.gov Ethanol has emerged as a promising green solvent due to its lower toxicity, biodegradability, and production from renewable resources. nih.gov Studies have demonstrated the successful use of ethanol-based mobile phases in the ultra-high-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) analysis of betamethasone, achieving efficient separation while significantly reducing the environmental footprint of the method. tandfonline.comtandfonline.comresearchgate.net For instance, a UPLC method for the simultaneous estimation of Betamethasone and Calcipotriene utilized a mobile phase of ethanol and potassium dihydrogen phosphate buffer, highlighting a greener approach. tandfonline.comresearchgate.net

Another key aspect of GAC is the miniaturization of sample preparation techniques to reduce solvent consumption and waste generation. nih.gov Traditional methods like liquid-liquid extraction (LLE) are often solvent-intensive. rsc.org Greener alternatives such as vortex-assisted liquid-liquid microextraction (VALLME) and solid-phase extraction (SPE) have been explored for steroid analysis. rsc.orgepa.gov VALLME is a miniaturized version of LLE that significantly reduces the volume of organic solvents required. epa.gov Similarly, novel SPE sorbents, such as electrospun polymer fibers, have been used to create miniaturized extraction devices for the analysis of betamethasone and dexamethasone in biological samples, offering a fast, simple, and greener sample preparation method. rsc.org Hollow-fibre microporous membrane liquid-liquid extraction (HF-MMLLE) is another innovative technique that uses only a few microliters of organic solvent for extraction, making it an environmentally friendly option for steroid analysis in aqueous samples. capes.gov.br

Advances in chromatographic techniques also contribute to the greening of this compound analysis. Ultra-high-performance liquid chromatography (UPLC) systems, with their use of sub-two-micron particle columns, allow for faster analysis times and significantly lower solvent consumption compared to traditional HPLC. researchgate.net Convergence Chromatography (CC), which utilizes compressed carbon dioxide as the primary mobile phase, presents a particularly green alternative. waters.com CO2 is a non-toxic, non-flammable, and readily available solvent, and its use drastically reduces the need for organic modifiers. waters.com This technique has been successfully applied to the analysis of steroids, demonstrating its potential for the environmentally friendly analysis of this compound. waters.com

The principles of Analytical Quality by Design (AQbD) have also been integrated with GAC to develop robust and eco-friendly analytical methods for betamethasone. tandfonline.comtandfonline.comresearchgate.net By systematically understanding the factors that influence a method's performance, AQbD allows for the development of greener methods that are both efficient and reliable. researchgate.net

The following tables summarize some of the green analytical methods and principles applicable to the analysis of this compound, based on research conducted on betamethasone and other corticosteroids.

Table 1: Green Solvent Alternatives in Chromatographic Analysis of Betamethasone

Chromatographic TechniqueConventional SolventGreen AlternativeKey Advantages
UPLC/HPLCAcetonitrile, MethanolEthanolLower toxicity, biodegradable, from renewable sources. nih.gov
Convergence ChromatographyAcetonitrile, MethanolSupercritical CO2Non-toxic, non-flammable, reduced organic solvent use. waters.com
TLCChloroform, AcetoneButanol, Acetic Acid, WaterReduced toxicity of mobile phase components. tandfonline.com

Table 2: Miniaturized and Greener Sample Preparation Techniques for Steroid Analysis

TechniquePrincipleSolvent Volume ReductionApplication
Vortex-Assisted Liquid-Liquid Microextraction (VALLME)Miniaturized liquid-liquid extraction. epa.govSignificant reduction compared to traditional LLE.Endogenous steroid profiling in urine. epa.gov
Solid-Phase Extraction (SPE) with Electrospun FibersMiniaturized SPE using novel sorbents. rsc.orgUses very small amounts of organic solvents. rsc.orgDoping control analysis of dexamethasone and betamethasone in urine. rsc.org
Hollow-Fibre Microporous Membrane Liquid-Liquid Extraction (HF-MMLLE)Extraction into a small volume of organic solvent within a hollow fiber. capes.gov.brUtilizes ~10 µL of organic solvent. capes.gov.brSteroid hormone determination in water samples. capes.gov.br

Table 3: Comparison of Green Chromatographic Methods for Betamethasone Analysis

MethodColumnMobile PhaseKey Green Features
UPLC-PDADikma Endeversil C18 ODS (2.1 × 50 mm, 1.8 µm)Ethanol and potassium dihydrogen phosphate buffer (51:49 v/v). tandfonline.comresearchgate.netUse of ethanol, reduced solvent consumption due to UPLC. tandfonline.comresearchgate.net
RP-UHPLCAcquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Potassium phosphate buffer and acetonitrile (gradient). researchgate.netLow flow rate and short runtime, reducing solvent use. researchgate.net
Convergence ChromatographyNot specifiedCO2 with methanol as co-solvent. waters.comPrimarily uses environmentally benign CO2. waters.com
RP-HPLC-DADC18 (5 µm, 150 × 4.6 mm ID)Methanol–water (80:20, v/v). x-mol.netUse of methanol, which can be a greener alternative to acetonitrile.

Betamethasone D3 As a Stable Isotope Internal Standard Siis

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Research

Stable Isotope Dilution Mass Spectrometry (IDMS or SIDMS) is a highly accurate and precise analytical technique for quantifying substances. ontosight.ai The core principle involves adding a known quantity of an isotopically labeled version of the analyte—the "internal standard"—to the sample at the earliest stage of analysis. ontosight.ai This standard, such as Betamethasone-d3, is chemically identical to the analyte of interest (Betamethasone) but has a different mass due to the incorporation of stable isotopes (in this case, deuterium). wuxiapptec.com

Because the stable isotope-labeled internal standard (SIL-IS) and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.comsigmaaldrich.com Any loss of analyte during these steps will be matched by a proportional loss of the internal standard. wuxiapptec.com

During analysis by mass spectrometry (MS), the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai Quantification is not based on the absolute signal of the analyte, which can be affected by matrix effects (signal suppression or enhancement) and procedural variations. Instead, it is based on the ratio of the analyte's signal to the known, constant signal of the internal standard. wuxiapptec.comnih.gov This ratio is then used to calculate the precise concentration of the analyte in the original sample, significantly improving accuracy, precision, and method reliability. wuxiapptec.comnih.gov

Role of this compound in Quantitative Bioanalytical Studies

This compound, and other deuterated analogs like Betamethasone (B1666872) acetate-d3, are crucial for the accurate quantification of Betamethasone in biological samples such as plasma. scielo.brscielo.br Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently developed for pharmacokinetic and bioequivalence studies, where precise measurement of drug concentration over time is essential. researchgate.netresearchgate.net

In these studies, a deuterated internal standard is added to plasma samples. For instance, in a method developed to quantify Betamethasone in human plasma, Betamethasone acetate-d3 was used as the internal standard. scielo.brscielo.br The mass spectrometer was set to monitor specific mass transitions for both the analyte (Betamethasone) and the internal standard (Betamethasone acetate-d3). scielo.brscielo.br

The use of this compound ensures that variations introduced during sample preparation, such as liquid-liquid extraction, and potential matrix effects during ionization are compensated for. wuxiapptec.com This leads to high-quality, reliable data. Research has demonstrated that methods using deuterated internal standards for Betamethasone quantification achieve excellent linearity, precision, and accuracy, with low coefficients of variation (CV) and relative standard errors (RSE). scielo.brscielo.br

Below is a table summarizing typical performance characteristics of an LC-MS/MS method for Betamethasone quantification using a deuterated internal standard.

ParameterFindingReference
Linearity Range2-250 ng/mL scielo.br
Precision (CV%)< 13% scielo.br
Accuracy (RSE%)< 13% scielo.br
Recovery~100% scielo.br
Lower Limit of Quantification (LLOQ)2 ng/mL scielo.brscielo.br

This table is generated based on data from a study quantifying Betamethasone in human plasma using Betamethasone acetate-d3 as an internal standard.

Advantages of Deuterated Internal Standards in Steroid Analysis

The use of deuterated internal standards like this compound is the preferred approach in quantitative steroid analysis for several key reasons. sigmaaldrich.comscielo.br

Compensation for Matrix Effects : Biological matrices like plasma are complex and can contain substances that co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer source. wuxiapptec.comclearsynth.com Since a deuterated standard has virtually the same retention time and ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate correction. wuxiapptec.comnih.gov

Correction for Sample Loss : Losses can occur at various stages, including extraction, derivatization, and transfer. wuxiapptec.com A deuterated internal standard, added at the beginning of the workflow, tracks and corrects for these procedural losses because it is affected in the same way as the native analyte. sigmaaldrich.com

Improved Precision and Accuracy : By normalizing the analyte response to the internal standard response, SIDMS minimizes variability from the sample preparation process and instrument performance, leading to highly precise and accurate quantitative results. nih.govclearsynth.com

Enhanced Specificity : The use of mass spectrometry allows for highly specific detection based on mass, reducing the risk of interference from other structurally similar steroids, a common problem in less specific methods like immunoassays. dergipark.org.trnih.gov

Co-elution with Analyte : Unlike structural analogs, which may have different chromatographic retention times, deuterated standards co-elute almost perfectly with the analyte. nih.gov This is critical for effective compensation of matrix effects that can vary across a single chromatographic peak. wuxiapptec.com

While deuterated standards are highly effective, it is important to ensure the isotopic label is placed in a stable, non-exchangeable position on the molecule to prevent the loss of deuterium (B1214612) during sample processing. sigmaaldrich.com

Development and Certification of this compound as a Reference Material

The reliability of quantitative analysis depends heavily on the quality of the reference materials used for calibration and control. The development and certification of this compound as a reference material is a rigorous process governed by international standards.

For a material like this compound to be qualified as a Certified Reference Material (CRM), its production and certification must adhere to stringent quality management systems. sigmaaldrich.com ISO 17034, "General requirements for the competence of reference material producers," is a key international standard in this domain. lgcstandards.com

Producers accredited under ISO 17034 demonstrate competence in all aspects of CRM production, including:

Material processing and characterization.

Assessment of homogeneity and stability.

Assignment of certified property values with stated uncertainties.

Proper documentation and issuance of a certificate of analysis. sigmaaldrich.comlgcstandards.com

The certificate of a CRM produced under ISO 17034 provides users with the highest level of confidence in the material's identity, purity, and certified concentration. nist.govnist.gov This traceability and documented quality are essential for validating analytical methods and ensuring the comparability of results between different laboratories and over time. sigmaaldrich.com

A critical step in the certification of a reference material is the comprehensive assessment of its purity and the identification and quantification of any impurities. enamine.net The presence of impurities can interfere with the analysis or lead to an incorrect assignment of the reference material's concentration. scirp.orgresearchgate.net

The process of impurity profiling involves:

Identification of Potential Impurities : This includes starting materials, by-products from the synthesis of this compound, and potential degradation products. enamine.net For steroids, this can include isomers and related compounds with minor structural differences. scirp.orgresearchgate.net

Quantitative Analysis : A combination of analytical techniques is employed to determine the purity of the reference material. High-performance liquid chromatography (HPLC) with UV or MS detection is commonly used to separate and quantify impurities. scirp.orgscholarsresearchlibrary.com Gas chromatography-mass spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for identification and confirmation. enamine.net

Forced Degradation Studies : To identify potential degradation products, the material is subjected to stress conditions such as acid, base, heat, light, and oxidation. scirp.orgscholarsresearchlibrary.com This helps establish the stability-indicating nature of the analytical methods used for purity testing. scholarsresearchlibrary.com

The results of this comprehensive analysis are documented in the certificate of analysis, which provides a purity value and a list of identified impurities and their levels. This ensures the user is fully aware of the material's composition. lgcstandards.com

Mechanistic and Biochemical Research Applications of Betamethasone D3

Cellular and Molecular Interaction Studies in in vitro Models

Modulation of Gene Expression Pathways in Cell Cultures

In studies investigating the impact of glucocorticoids on gene expression, Betamethasone (B1666872) is known to interact with glucocorticoid receptors, which then translocate to the nucleus to either activate or repress gene transcription. nih.gov This modulation affects a wide array of genes involved in inflammation, metabolism, and cell cycle regulation.

The role of Betamethasone-d3 in this context is to serve as a highly specific internal standard for quantification of unmetabolized Betamethasone within cell lysates or culture media using techniques like liquid chromatography-mass spectrometry (LC-MS). The accurate measurement of intracellular and extracellular Betamethasone concentrations is critical to establish dose-response relationships and to understand the pharmacokinetics of receptor engagement and subsequent gene expression changes. The stable isotope label of this compound ensures that it behaves chromatographically identically to Betamethasone but is distinguishable by its mass, allowing for precise quantification that is not affected by matrix effects or extraction efficiency.

Application Area Utility of this compound Analytical Technique
Gene expression profilingAccurate quantification of Betamethasone in cell cultures to correlate drug concentration with transcriptomic changes.LC-MS
Receptor binding assaysPrecise measurement of unbound Betamethasone to determine binding affinities and receptor occupancy.LC-MS/MS
Metabolic stability studiesDifferentiating parent compound from its metabolites to assess the rate of intracellular metabolism.Mass Spectrometry

Influence on Cell Proliferation and Differentiation Mechanisms

Betamethasone has been shown to influence cell proliferation and differentiation in various cell types. For instance, in keratinocytes, it can reduce proliferation and promote differentiation, which is a key mechanism in the treatment of skin conditions like psoriasis. mdpi.comresearchgate.net Conversely, in some cancer cell lines, glucocorticoids can either inhibit or, in some contexts, even promote proliferation. nih.gov

In such research, this compound is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling in cell culture systems. By adding a known amount of this compound to samples, researchers can accurately determine the concentration of the active, non-deuterated Betamethasone over time. This allows for a precise understanding of how the concentration of the glucocorticoid correlates with observed effects on cell proliferation markers (e.g., Ki-67) and differentiation markers.

Cellular Process Effect of Betamethasone Role of this compound
Keratinocyte ProliferationReductionAccurate measurement of Betamethasone concentration to establish effective dose for anti-proliferative effects. mdpi.com
Keratinocyte DifferentiationPromotionCorrelating specific Betamethasone levels with the expression of differentiation markers. researchgate.net
Lymphocyte ProliferationSuppressionQuantifying Betamethasone in co-culture systems to understand its immunosuppressive activity. nih.govnih.gov

Cytokine Production Modulation in in vitro Immunological Models

A primary mechanism of action for Betamethasone is its potent anti-inflammatory effect, which is largely mediated by the suppression of pro-inflammatory cytokine production. researchgate.netnih.govnih.gov In in vitro models using immune cells such as peripheral blood mononuclear cells (PBMCs), Betamethasone has been demonstrated to inhibit the secretion of cytokines like TNF-α, IFN-γ, and various interleukins. nih.govnih.gov

The use of this compound is critical in these studies for ensuring the accuracy of results. In vitro immunological models can be complex, with various components that can interfere with analytical measurements. By using this compound as an internal standard, researchers can confidently measure the concentration of Betamethasone that leads to a specific level of cytokine suppression, thereby elucidating its potency and efficacy in a controlled environment.

Cytokine Effect of Betamethasone Research Model
TNF-α, IFN-γ, IL-17, IL-22ReductionPsoriasis models mdpi.com
Various pro-inflammatory cytokinesSuppressionPBMC in vitro model researchgate.netnih.gov
IL-17C, IL-20, IL-6, IL-8InhibitionHuman Keratinocytes researchgate.net

Application in Specific in vitro and ex vivo Research Models

Development of Cell-Based Assays for Steroid Research

Cell-based assays are fundamental tools for screening new steroid compounds and for studying the mechanisms of steroid action. nih.govmdpi.com These assays can be designed to measure various endpoints, such as reporter gene activation, cell viability, or the production of specific biomarkers.

In the development and validation of these assays, this compound plays a crucial role as a reference standard. Its well-defined mass difference from Betamethasone allows for its use in validating the specificity and accuracy of analytical methods used to quantify steroid concentrations within the assay system. This is particularly important in high-throughput screening applications where precision and reliability are paramount.

Organotypic Culture Studies for Biochemical Characterization

Organotypic cultures, which involve growing tissues or organs in vitro in a way that mimics their three-dimensional structure and function, are valuable models for studying the biochemical effects of drugs in a more physiologically relevant context. For example, skin explant models can be used to study the effects of topically applied corticosteroids.

In these ex vivo models, this compound is indispensable for studies of drug absorption, distribution, metabolism, and excretion (ADME). By applying a formulation containing both Betamethasone and a known quantity of this compound, researchers can track the penetration of the drug through different layers of the tissue and quantify its metabolism over time. This provides crucial data for the biochemical characterization of the drug's behavior in a complex biological system.

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Betamethasone (B1666872) Analogs for Targeted Research Probes

The strategic incorporation of deuterium (B1214612) into the betamethasone molecule, creating Betamethasone-d3, serves as a critical tool in analytical and metabolic research. Future research is focused on expanding this concept by developing novel deuterated analogs of betamethasone. The primary goal is to create a suite of targeted research probes, each with specific deuterium placement. Careful selection of labeling sites can minimize potential issues like deuterium loss in solution or under mass spectrometry conditions. hilarispublisher.com

The synthesis of these new analogs will involve advanced, selective, and efficient deuteration methods. researchgate.net These probes will enable more precise investigations into various aspects of betamethasone's pharmacokinetics and pharmacodynamics. For instance, analogs with deuterium at metabolically active sites can help elucidate specific metabolic pathways and the roles of various enzymes, such as CYP3A4, in its breakdown. acs.org Conversely, placing deuterium at sites not susceptible to metabolic change can create more stable internal standards for quantitative analysis. sigmaaldrich.com

These novel deuterated analogs will be instrumental in:

Metabolic Profiling: Tracing the metabolic fate of betamethasone with greater accuracy. researchgate.netckisotopes.com

Enzyme-Substrate Interaction Studies: Providing deeper insights into how betamethasone interacts with its target receptors and metabolizing enzymes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more refined models to understand the relationship between drug concentration and its therapeutic effects.

The development of a library of deuterated betamethasone analogs will provide researchers with a versatile toolkit to investigate the nuanced behavior of this potent corticosteroid in biological systems.

Integration with Advanced Omics Technologies for Comprehensive Analysis

The use of this compound as an internal standard is foundational for accurate quantification in mass spectrometry-based analyses. ckisotopes.comisotope.com The future of betamethasone research lies in integrating this precise quantification with advanced "omics" technologies, such as proteomics and metabolomics, to gain a holistic understanding of its biological effects. researchgate.netx-omics.nlnih.gov This multi-omics approach will allow for the simultaneous analysis of changes across different biological molecules, providing a comprehensive picture of the cellular and systemic responses to betamethasone. nih.govfrontlinegenomics.com

In proteomics, this compound can facilitate the accurate measurement of protein expression changes in response to the drug. This could reveal novel protein biomarkers for treatment response or identify new therapeutic targets. tandfonline.com For example, studies could investigate how betamethasone affects the expression of proteins involved in inflammation and immune responses in skin models of psoriasis. tandfonline.comdovepress.com

In metabolomics, this compound is essential for quantifying betamethasone and its metabolites, while the broader metabolomic analysis can reveal global shifts in metabolic pathways. ckisotopes.comisotope.com This integrated approach can uncover previously unknown metabolic effects of the drug and provide insights into its mechanism of action. isotope.com

Table 1: Potential Applications of Integrating this compound with Omics Technologies

Omics Technology Application with this compound Potential Insights
Proteomics Accurate quantification of betamethasone's effect on the proteome. Identification of new protein biomarkers, understanding of off-target effects, and elucidation of signaling pathways. tandfonline.com
Metabolomics Precise measurement of betamethasone and its metabolites alongside global metabolic profiling. ckisotopes.comisotope.com Discovery of novel metabolic pathways affected by betamethasone, understanding of drug-induced metabolic reprogramming.
Transcriptomics Correlation of gene expression changes with accurate drug and metabolite levels. Linking genetic responses to the pharmacological actions of betamethasone.

| Genomics | Investigating how genetic variations influence the metabolism and response to betamethasone. | Personalized medicine approaches based on an individual's genetic makeup. |

The integration of these powerful technologies, anchored by the quantitative precision afforded by deuterated standards like this compound, will undoubtedly lead to a more profound and systems-level understanding of betamethasone's pharmacology.

Enhancing Analytical Throughput and Sensitivity for Research Biomarkers

The demand for high-throughput and highly sensitive analytical methods is ever-increasing in biomedical research. endocrine-abstracts.org this compound plays a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantifying steroids in biological matrices. sciex.comnih.govnih.gov Future efforts will focus on further enhancing these methods to enable the rapid and reliable measurement of betamethasone and related biomarkers in large-scale studies.

Innovations in sample preparation, such as the use of 96-well plates for solid-phase extraction (SPE) and protein precipitation, can significantly increase throughput. nih.govresearchgate.net These automated and streamlined processes reduce sample handling time and minimize variability, leading to more robust and reproducible data. nih.gov

Furthermore, advancements in mass spectrometry instrumentation, such as the development of more sensitive detectors and novel ionization techniques, will continue to push the limits of detection. sciex.com This will allow for the quantification of betamethasone and its metabolites at even lower concentrations, which is particularly important when working with small sample volumes or in studies where analyte levels are expected to be low. nih.govresearchgate.net

The development of these enhanced analytical methods, with this compound as a reliable internal standard, will be critical for:

Large-scale clinical research: Facilitating the analysis of thousands of samples to identify biomarkers of disease and treatment response. tandfonline.com

Pediatric studies: Enabling accurate quantification from limited sample volumes. nih.gov

Forensic toxicology: Providing highly sensitive and specific detection methods. researchgate.net

Ultimately, these advancements will accelerate the pace of research and lead to a better understanding of the role of corticosteroids in health and disease.

Expanding the Scope of Research Models for Mechanistic Insights

To gain deeper mechanistic insights into the action of betamethasone, future research will need to expand beyond traditional cell culture and animal models. The development and utilization of more sophisticated and physiologically relevant research models will be crucial. This compound will be an invaluable tool in these advanced models for accurate quantification and metabolic tracking.

One promising area is the use of three-dimensional (3D) human skin models, which more closely mimic the structure and function of human skin compared to 2D cell cultures. dovepress.commdpi.com These models can be used to study the effects of betamethasone on keratinocyte proliferation and differentiation, as well as its interaction with other cell types in a more tissue-like environment. nih.govmedicaljournals.se For example, psoriatic skin models can be used to investigate the anti-inflammatory and anti-proliferative effects of betamethasone in a disease-relevant context. dovepress.commdpi.com

Organ-on-a-chip technologies represent another exciting frontier. These microfluidic devices can be used to create miniaturized models of human organs, allowing for the study of drug effects in a dynamic and controlled environment. The integration of this compound into these systems will enable precise PK/PD studies in a human-relevant context without the need for animal testing.

Table 2: Advanced Research Models for Studying Betamethasone

Research Model Application for Betamethasone Research Role of this compound
3D Human Skin Equivalents Investigating the effects on keratinocyte proliferation, differentiation, and inflammation in a tissue-like context. dovepress.commdpi.com Accurate quantification of drug penetration and metabolism within the skin model.
Psoriasis Skin Models Studying the mechanism of action in a disease-specific environment. dovepress.commdpi.com Tracking the drug and its metabolites to understand its therapeutic effects at the cellular and molecular level.
Organ-on-a-Chip Systems Performing human-relevant pharmacokinetic and pharmacodynamic studies in a controlled microenvironment. Precise measurement of drug concentration and its effect on cellular function over time.

| In vivo Murine Models | Examining the systemic effects and immune modulation in a whole-organism context. nih.gov | Use as an internal standard for quantifying betamethasone levels in plasma and tissues. |

By employing these advanced research models in conjunction with the analytical precision provided by this compound, scientists can gain a more comprehensive and mechanistic understanding of this important corticosteroid.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Betamethasone-d3 in academic research?

Methodological Answer:

  • Synthesis: Use established deuterium exchange methods (e.g., acid/base-catalyzed exchange in deuterated solvents like D₂O or THF-d₈) to replace hydrogen atoms at specific positions. Ensure reaction conditions (temperature, pH, and catalyst) are optimized to achieve >98% isotopic purity .
  • Characterization:
    • NMR Spectroscopy: Confirm deuterium incorporation via ¹H NMR signal attenuation at labeled positions and ²H NMR for quantitative analysis .
    • Mass Spectrometry (MS): Use high-resolution LC-MS to verify molecular ion peaks (e.g., [M+D]⁺) and isotopic distribution patterns. Compare against non-deuterated Betamethasone controls .
  • Validation: Include purity assessments via HPLC (C18 column, acetonitrile/water gradient) and stability tests under storage conditions (e.g., -80°C in amber vials) .

Q. How should researchers design in vitro studies to evaluate this compound’s stability in metabolic assays?

Methodological Answer:

  • Experimental Design:
    • Incubation Conditions: Use liver microsomes or hepatocytes from relevant species (e.g., human, rat) in pH 7.4 buffer at 37°C. Include controls with non-deuterated Betamethasone .
    • Sampling Intervals: Collect aliquots at 0, 15, 30, 60, and 120 minutes for LC-MS/MS analysis .
  • Data Interpretation: Calculate half-life (t½) using first-order kinetics. Compare deuterated vs. non-deuterated forms to assess isotopic effects on metabolic stability .
  • Troubleshooting: If degradation occurs prematurely, test antioxidant additives (e.g., ascorbic acid) or adjust incubation oxygen levels .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound efficacy studies?

Methodological Answer:

  • Data Collection: Use a minimum of three biological replicates per dose, with concentrations spanning the expected EC₅₀ range (e.g., 1 nM–10 µM) .
  • Analysis:
    • Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism or R.
    • Report 95% confidence intervals for EC₅₀ and maximal efficacy (Emax) .
  • Validation: Perform outlier detection (Grubbs’ test) and assess normality (Shapiro-Wilk test) to ensure data robustness .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic modeling in preclinical studies?

Methodological Answer:

  • Modeling Framework:
    • Use compartmental PK models (e.g., non-linear mixed-effects modeling in Monolix) to compare absorption/distribution rates between Betamethasone and this compound .
    • Incorporate deuterium’s kinetic isotope effect (KIE) into rate constants for metabolic clearance .
  • Data Integration: Validate models with in vivo plasma concentration-time profiles. Adjust for isotopic differences in CYP450 binding affinity using molecular docking simulations .
  • Contradiction Management: If KIE is negligible, re-evaluate deuterium positioning (e.g., adjacent to metabolic “hotspots”) or test alternative deuterated analogs .

Q. What strategies resolve discrepancies in this compound’s reported receptor binding affinities across studies?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare assay conditions: Radioligand binding (e.g., ³H-dexamethasone) vs. SPR (surface plasmon resonance) may yield divergent Kd values due to technical variability .
    • Control for buffer composition (e.g., ionic strength, cofactors like Mg²⁺) and temperature .
  • Cross-Validation: Replicate key studies using orthogonal methods (e.g., fluorescence polarization + computational docking) .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) and apply random-effects models to quantify heterogeneity .

Q. How to optimize this compound’s use as an internal standard in multi-analyte LC-MS/MS panels?

Methodological Answer:

  • Method Development:
    • Chromatography: Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Adjust retention time to avoid co-elution with analytes .
    • Ionization: Optimize ESI source parameters (e.g., capillary voltage: 3.5 kV; desolvation temperature: 500°C) to enhance sensitivity for [M+H]⁺ and [M+D]⁺ .
  • Validation:
    • Test matrix effects (plasma, urine) via post-column infusion and normalize using this compound’s response .
    • Include a stability-indicating study (freeze-thaw cycles, autosampler stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.